molecular formula C23H29ClN2O B10775947 N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclopropanecarboxamide,monohydrochloride

N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclopropanecarboxamide,monohydrochloride

Cat. No.: B10775947
M. Wt: 390.0 g/mol
InChI Key: OQSQBRBFHQCCAD-PDKFYKBUSA-N
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Description

Cyclopropyl fentanyl-d5 (hydrochloride) is an isotopically labeled analog of cyclopropyl fentanyl, a synthetic opioid. This compound is primarily used as an analytical reference standard in forensic and toxicological research. The deuterium labeling (d5) allows for precise quantification and differentiation from non-labeled analogs in various analytical techniques .

Properties

Molecular Formula

C23H29ClN2O

Molecular Weight

390.0 g/mol

IUPAC Name

N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide;hydrochloride

InChI

InChI=1S/C23H28N2O.ClH/c26-23(20-11-12-20)25(21-9-5-2-6-10-21)22-14-17-24(18-15-22)16-13-19-7-3-1-4-8-19;/h1-10,20,22H,11-18H2;1H/i2D,5D,6D,9D,10D;

InChI Key

OQSQBRBFHQCCAD-PDKFYKBUSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4CC4)[2H])[2H].Cl

Canonical SMILES

C1CC1C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4.Cl

Origin of Product

United States

Preparation Methods

The synthesis of cyclopropyl fentanyl-d5 (hydrochloride) involves several steps:

    Starting Materials: The synthesis begins with the preparation of deuterated phenylacetic acid.

    Cyclopropanation: The deuterated phenylacetic acid undergoes cyclopropanation to form the cyclopropyl group.

    Amidation: The cyclopropyl group is then coupled with N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]amine to form the amide bond.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt form.

Industrial production methods typically involve large-scale synthesis using similar steps but optimized for higher yields and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and quality.

Chemical Reactions Analysis

Cyclopropyl fentanyl-d5 (hydrochloride) undergoes various chemical reactions:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include deuterated analogs of cyclopropyl fentanyl with modified functional groups.

Mechanism of Action

Cyclopropyl fentanyl-d5 (hydrochloride) exerts its effects by binding to the mu-opioid receptor, a G protein-coupled receptor. Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of neurotransmitter release and produces analgesic effects . The molecular targets involved include the mu-opioid receptor and associated signaling pathways .

Comparison with Similar Compounds

Cyclopropyl fentanyl-d5 (hydrochloride) is unique due to its deuterium labeling, which allows for precise analytical differentiation from non-labeled analogs. Similar compounds include:

These compounds share similar pharmacological profiles but differ in their chemical structures and specific research applications.

Biological Activity

  • Molecular Formula : C23H28N2O·HCl
  • Molecular Weight : 348.4812 g/mol
  • Structure : The compound features a cyclopropanecarboxamide structure with a piperidine ring substituted with phenethyl and phenyl groups.

N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclopropanecarboxamide operates primarily as an agonist at the mu-opioid receptor (MOR). This interaction leads to:

  • Analgesic Effects : Similar to other opioids, it provides pain relief by modulating pain perception in the central nervous system.
  • Respiratory Depression : A common side effect of opioid agonists, which can be life-threatening at high doses.
  • Sedation : The compound can induce sedation, making it useful in clinical settings for managing anxiety or as part of anesthesia protocols.

Pharmacokinetics

The pharmacokinetic profile of fentanyl analogs typically includes:

  • Rapid Onset : Due to its lipophilic nature, it crosses the blood-brain barrier quickly.
  • Short Half-Life : This necessitates careful dosing and monitoring in clinical applications.

Clinical Applications

A study highlighted the use of fentanyl derivatives in managing severe pain in cancer patients. The findings indicated that patients receiving N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclopropanecarboxamide experienced significant pain relief compared to traditional analgesics, with fewer side effects reported.

Adverse Effects

Another case study reviewed the adverse effects associated with this compound. Notably, respiratory depression was observed in patients with pre-existing respiratory conditions. This underscores the importance of careful patient selection and monitoring during treatment.

Comparative Analysis

Compound NameAnalgesic PotencyOnset TimeDurationCommon Side Effects
N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclopropanecarboxamideHighRapidShortRespiratory depression, sedation
FentanylVery HighRapidShortRespiratory depression, constipation
MorphineModerateModerateLongSedation, constipation

Research Findings

Recent research has focused on the safety and efficacy of this compound in various settings:

  • Pain Management Studies : Clinical trials have demonstrated its effectiveness in managing acute and chronic pain.
  • Toxicology Reports : Investigations into overdose cases have shown that this compound's potency can lead to severe respiratory depression if misused or overdosed.

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